molecular formula C21H26ClNO3 B1374577 Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220016-50-1

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1374577
CAS No.: 1220016-50-1
M. Wt: 375.9 g/mol
InChI Key: FWTXGXHSAHLUMB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves several steps. The synthetic route typically includes the reaction of benzyl 4-hydroxybenzoate with 2-(3-piperidinyl)ethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has a range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use in research .

Comparison with Similar Compounds

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can be compared to other piperidine derivatives, which are widely used in pharmaceuticals and chemical research. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-5-2-1-3-6-18)19-8-10-20(11-9-19)24-14-12-17-7-4-13-22-15-17;/h1-3,5-6,8-11,17,22H,4,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXGXHSAHLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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